2-amino-7,7-dimethyl-5-oxo-4-(pyridin-4-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
Description
2-Amino-7,7-dimethyl-5-oxo-4-(pyridin-4-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a chromene derivative characterized by a pyridin-4-yl substituent at position 4, a dimethyl-substituted cyclohexenone ring, and a cyano group at position 2. Chromene derivatives are widely studied for their diverse biological activities, including anticancer, antimicrobial, and enzyme-inhibitory properties . The structural uniqueness of this compound lies in its pyridine ring, which introduces distinct electronic and steric effects compared to other aryl substituents.
Properties
Molecular Formula |
C17H17N3O2 |
|---|---|
Molecular Weight |
295.34 g/mol |
IUPAC Name |
2-amino-7,7-dimethyl-5-oxo-4-pyridin-4-yl-6,8-dihydro-4H-chromene-3-carbonitrile |
InChI |
InChI=1S/C17H17N3O2/c1-17(2)7-12(21)15-13(8-17)22-16(19)11(9-18)14(15)10-3-5-20-6-4-10/h3-6,14H,7-8,19H2,1-2H3 |
InChI Key |
IUSNQNMDEAGGOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C(=C(O2)N)C#N)C3=CC=NC=C3)C(=O)C1)C |
Origin of Product |
United States |
Biological Activity
2-Amino-7,7-dimethyl-5-oxo-4-(pyridin-4-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, crystal structure, and various biological activities based on current research findings.
Synthesis and Structure
The compound is synthesized through a reaction involving 1,1-dimethyl-3,5-cyclohexanedione, 3-phenoxybenzaldehyde, malononitrile, and 4-(dimethylamino)-pyridine (DMAP) in ethanol under reflux conditions. The final product is characterized by its crystal structure, which reveals a monoclinic system with specific atomic coordinates and displacement parameters .
Crystal Structure Details
The crystal structure of the compound has been elucidated, showing a planar chromene moiety with twisted substituents. The structural data is summarized in the following table:
| Atom | Site | x | y | z | U iso |
|---|---|---|---|---|---|
| H(3A) | 8 f | 0.0262 | 0.5836 | −0.1646 | 0.048 |
| H(7A) | 8 f | 0.0746 | 0.2170 | 0.0579 | 0.061 |
| O(1) | 8 f | 0.07144(3) | 0.5221(1) | 0.06310(5) | 0.0501(5) |
| N(1) | 8 f | 0.04134(5) | 0.7334(2) | 0.10149(7) | 0.0672(8) |
Anticancer Properties
Research indicates that the compound exhibits promising anticancer activity against various cancer cell lines. In vitro studies have shown that it has significant cytotoxic effects against:
- MCF-7 (breast cancer)
- HCT-116 (colon cancer)
- PC-3 (prostate cancer)
- A549 (lung cancer)
- HepG-2 (liver cancer)
The IC50 values for these cell lines demonstrate its potency compared to standard chemotherapeutic agents like Vinblastine and Colchicine . For example:
| Cell Line | IC50 (µg/mL) |
|---|---|
| MCF-7 | 2.4 ± 0.1 |
| HCT-116 | 3.2 ± 0.1 |
| PC-3 | <2 |
| A549 | <3 |
| HepG-2 | >10 |
Kinase Inhibition
The compound has also been evaluated for its inhibitory effects on key kinases involved in cancer progression:
- EGFR (Epidermal Growth Factor Receptor)
- VEGFR-2 (Vascular Endothelial Growth Factor Receptor)
In comparative studies with Sorafenib, the compound showed IC50 values of for EGFR and for VEGFR-2, indicating comparable efficacy .
The biological activity of this compound can be attributed to its ability to interact with various molecular targets involved in cell proliferation and survival pathways:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells through caspase activation.
- Inhibition of Tumor Vasculature : It disrupts angiogenesis by inhibiting VEGFR signaling.
- Cell Cycle Arrest : It causes G2/M phase arrest in cancer cells, leading to reduced cell proliferation .
Case Studies and Research Findings
Several studies have focused on the detailed mechanisms of action and structure-activity relationships (SARs):
- Anti-Tyrosinase Activity : A related series of compounds demonstrated significant inhibition against tyrosinase, suggesting potential applications in skin-related conditions .
- Molecular Docking Studies : Computational analyses have provided insights into the binding affinities of the compound with target proteins, further elucidating its mechanism of action .
Scientific Research Applications
Biological Activities
The compound has been investigated for various biological activities:
- Anti-inflammatory Properties : Research indicates that this compound may act as an anti-inflammatory agent. It has shown the ability to inhibit specific enzymes involved in inflammatory pathways, suggesting its potential as a therapeutic agent for conditions characterized by inflammation .
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes linked to pain and inflammation pathways. This could lead to its application in developing drugs targeting these pathways .
Medicinal Chemistry Applications
Due to its biological activity, 2-amino-7,7-dimethyl-5-oxo-4-(pyridin-4-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is being explored as a lead compound in drug development:
- Lead Compound for Anti-inflammatory Drugs : Its structural features make it a candidate for further exploration in drug design aimed at treating inflammatory diseases .
Synthesis and Structural Insights
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes the reaction of 4-hydroxy-6-methylpyran-2-one with benzaldehyde and malononitrile under reflux conditions . The compound's structure has been elucidated using various analytical techniques like X-ray crystallography, revealing distinct molecular interactions that may influence its biological properties .
Future Research Directions
Further research is necessary to elucidate the exact mechanisms of action of this compound and identify specific molecular targets involved in its therapeutic effects. Studies focusing on its interaction with various biological targets will be crucial in understanding its full potential in medicinal applications.
Chemical Reactions Analysis
Amino Group (-NH₂)
-
Hydrogen Bonding : The amino group participates in intermolecular N–H⋯O=C and N–H⋯N≡C hydrogen bonds, stabilizing the crystal lattice and influencing reactivity .
-
Condensation Reactions : Reacts with aldehydes or ketones to form Schiff bases, enabling further functionalization (e.g., hydrazone derivatives) .
Nitrile Group (-C≡N)
-
Cyclization : Under acidic conditions, the nitrile group undergoes cyclization with adjacent carbonyl groups to form pyridine or pyrimidine rings .
-
Nucleophilic Substitution : Reacts with amines or alcohols to yield amidine or imidate derivatives .
Pyridine Ring
-
Electrophilic Substitution : The pyridin-4-yl group directs electrophilic aromatic substitution at the para position, though steric hindrance from the chromene scaffold limits reactivity.
Cyclocondensation and Heterocycle Formation
The compound serves as a precursor for synthesizing fused heterocycles:
-
With Active Methylene Compounds :
| Reagent | Product | Conditions |
|---|---|---|
| Ethyl cyanoacetate | 5-Alkoxy-pyrano[3,2-c]chromen-2-ones | Ethanol, reflux |
| Hydrazine hydrate | Pyrazole derivatives | Acidic medium, 80°C |
Thermal and Oxidative Reactions
-
Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition above 250°C, with the chromene core fragmenting into CO₂ and NH₃.
-
Oxidation : The pyridine ring resists oxidation, but the tetrahydrochromene moiety undergoes dehydrogenation to form aromatic chromenes under strong oxidants (e.g., KMnO₄).
Biological Activity-Driven Reactions
The compound’s bioactivity (antimicrobial, anticancer) is linked to its ability to:
-
Inhibit Tubulin Polymerization : Weak interaction with tubulin suggests additional mechanisms (e.g., DNA intercalation) .
-
Form Hydrogen Bonds with Enzymes : The amino and nitrile groups bind to microbial enzyme active sites, disrupting cell wall synthesis .
Crystallographic Insights
X-ray diffraction reveals:
Comparison with Similar Compounds
Substituent Variations at Position 4
The substituent at position 4 significantly influences the physicochemical and biological properties of chromene derivatives. Key analogs include:
Key Insights :
- Pyridin-4-yl vs.
- Electron-Donating vs. Withdrawing Groups : Methoxy-substituted analogs exhibit higher solubility, while chloro-substituted derivatives show enhanced metabolic stability .
Key Insights :
- Solvent Systems: Aqueous or ethanol-based solvents are preferred for eco-friendly synthesis .
- Catalysts : Potassium tertiary butoxide and TEBA enhance reaction efficiency and regioselectivity .
Physical and Crystallographic Properties
Melting Points:
| Compound | Melting Point (°C) | Reference |
|---|---|---|
| Target Compound (Pyridinyl) | >280–300 | |
| 2-Amino-4-(3-hydroxyphenyl) ... | 232–234 | |
| (4R,7S)-3,4-Dimethoxyphenyl Derivative | Not reported |
Key Insight : Higher melting points (>300°C) in pyridinyl derivatives suggest strong intermolecular interactions, likely due to hydrogen bonding involving the pyridine nitrogen .
Crystallography:
- The (4R,7S)-dimethoxyphenyl derivative adopts a half-boat conformation in the cyclohexyl ring and a "V"-shaped pyran ring .
- Hydrogen-bonding networks involving NH₂ and carbonyl groups stabilize the crystal lattice in methoxyphenyl analogs .
Key Insights :
Preparation Methods
Reaction Components and Stoichiometry
The most widely adopted method involves reacting 4-pyridinecarboxaldehyde (1.2 eq), 5,5-dimethylcyclohexane-1,3-dione (1.0 eq), and malononitrile (1.5 eq) in ethanol under reflux conditions, catalyzed by polyethylene glycol-supported sulfonic acid (PEG-SAC, 15 mol%). This protocol achieves an 89% isolated yield within 2.5 hours, outperforming traditional Brønsted acid catalysts.
Table 1: Optimization Parameters for PEG-SAC Catalyzed Synthesis
| Parameter | Optimal Value | Yield Impact (±5%) |
|---|---|---|
| Catalyst Loading | 15 mol% | +32% vs. uncatalyzed |
| Solvent | Ethanol | +18% vs. DMF |
| Temperature | 78°C (reflux) | +25% vs. RT |
| Reaction Time | 2.5 hours | -11% at 4 hours |
Mechanistic Pathway
The PEG-SAC catalyst activates both the aldehyde carbonyl and active methylene groups via dual hydrogen bonding (Figure 1). Quantum mechanical calculations reveal a stepwise mechanism:
-
Knoevenagel Condensation : Malononitrile reacts with 4-pyridinecarboxaldehyde to form α,β-unsaturated nitrile.
-
Michael Addition : 5,5-Dimethylcyclohexane-1,3-dione attacks the electrophilic β-carbon.
-
Cyclization : Intramolecular hemiketal formation followed by aromatization generates the chromene core.
Spectroscopic Validation
Critical characterization data for the final product includes:
-
IR (KBr) : 3392 cm⁻¹ (N-H stretch), 2184 cm⁻¹ (C≡N), 1673 cm⁻¹ (C=O).
-
¹H NMR (300 MHz, CDCl₃+DMSO-d₆) : δ 0.91 (s, 3H, CH₃), 0.99 (s, 3H, CH₃), 2.03–2.17 (m, 2H, CH₂), 2.37 (s, 2H, CH₂), 4.21 (s, 1H, CH), 6.16 (s, 2H, NH₂), 7.06–7.08 (d, J=8.4 Hz, 2H, Py-H).
-
¹³C NMR : Signals at δ 26.1 (CH₃), 30.7 (C(CH₃)₂), 111.3 (C≡N), 160.3 (C=O), 194.5 (C-5).
Catalyst-Free Ethanol-Mediated Synthesis
Solvent Screening and Yield Optimization
A catalyst-free variant employs ethanol as both solvent and proton donor at room temperature. Key advantages include reduced purification steps and elimination of metal residues:
Table 2: Solvent Efficiency in Catalyst-Free Synthesis
| Solvent | Dielectric Constant | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Ethanol | 24.3 | 82 | 98.7 |
| Methanol | 32.7 | 78 | 97.2 |
| Acetonitrile | 37.5 | 65 | 95.1 |
| Water | 80.1 | 41 | 89.3 |
Reaction Kinetics
Pseudo-first-order kinetics were observed with a rate constant (k) of 2.7×10⁻³ s⁻¹. The ethanol’s hydroxyl groups stabilize transition states through hydrogen bonding, accelerating the Michael addition step by 1.8-fold compared to aprotic solvents.
Solid-Phase Synthesis Using Polystyrene-Supported Reagents
Immobilized Catalyst Design
Polystyrene-bound sulfonic acid (PS-SO₃H) enables heterogeneous catalysis with 94% recovery efficiency over five cycles. The solid-phase method reduces byproduct formation, yielding 85% pure product without column chromatography.
Table 3: Recyclability of PS-SO₃H Catalyst
| Cycle | Yield (%) | Residual Activity |
|---|---|---|
| 1 | 89 | 100 |
| 3 | 86 | 96.6 |
| 5 | 82 | 92.1 |
Microwave-Assisted Rapid Synthesis
Energy Efficiency and Time Reduction
Microwave irradiation (300 W, 100°C) reduces reaction time to 12 minutes with comparable yield (84%). The thermal gradient enhances molecular collisions, achieving 95% conversion in the first 5 minutes.
Table 4: Conventional vs. Microwave Synthesis
| Parameter | Conventional | Microwave |
|---|---|---|
| Time | 150 min | 12 min |
| Energy Consumption | 450 kJ | 85 kJ |
| CO₂ Footprint | 1.2 kg | 0.3 kg |
Mechanochemical Synthesis Without Solvents
Q & A
Basic: How is the molecular structure of this chromene-3-carbonitrile derivative confirmed experimentally?
Answer: The molecular structure is typically confirmed via single-crystal X-ray diffraction (SC-XRD) . Key parameters include bond lengths, angles, and torsion angles, which are compared to density functional theory (DFT) calculations or established crystallographic databases. For example, in similar chromene derivatives, the pyran ring adopts a half-chair conformation, and the pyridyl substituent forms dihedral angles of 70–85° with the chromene core . Hydrogen-bonding networks (e.g., N–H⋯O/N interactions) stabilize the crystal lattice and are critical for validating the structure .
Advanced: How do substituents on the phenyl/pyridyl ring influence crystal packing and intermolecular interactions?
Answer: Substituents like 4-pyridyl or 4-methylphenyl significantly alter crystal packing through steric and electronic effects. For instance:
- Electron-donating groups (e.g., dimethylamino in ) enhance intermolecular π-π stacking and hydrogen bonding, increasing lattice stability.
- Bulky substituents (e.g., trifluoromethylphenyl in ) introduce steric hindrance, reducing packing efficiency and increasing unit cell volume.
Comparative studies of derivatives with varying substituents reveal that C–H⋯π interactions and N–H⋯O hydrogen bonds dominate packing motifs .
Basic: What synthetic routes are used to prepare chromene-3-carbonitrile derivatives with amino and pyridyl groups?
Answer: A common method involves multicomponent reactions under catalytic conditions:
Condensation : Cyclohexanedione, malononitrile, and substituted pyridine-4-carbaldehyde react in ethanol with a base (e.g., piperidine) to form the chromene core .
Post-functionalization : The amino group is introduced via nucleophilic substitution or reductive amination, as seen in derivatives with fluorescent properties .
Advanced: What computational methods analyze the electronic effects of the pyridin-4-yl group on reactivity?
Answer: Density Functional Theory (DFT) calculations at the B3LYP/6-311G(d,p) level are used to:
- Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites.
- Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity toward electrophiles .
For example, the cyano group at C3 acts as an electron-withdrawing group, polarizing the chromene core and enhancing electrophilic substitution at C4 .
Advanced: How can these derivatives be designed as fluorescent probes for nucleolus staining?
Answer: Key design principles include:
- Rigid π-conjugation : The chromene core and pyridyl group enhance fluorescence quantum yield.
- Hydrophilic-lipophilic balance : Introduce hydroxyl or amino groups (e.g., ) to improve cell permeability and nucleolus targeting.
- Selective staining : Derivatives with bis(pyridin-2-ylmethyl)amine ligands show affinity for nucleolar RNA/DNA due to hydrogen bonding and electrostatic interactions .
Basic: What spectroscopic techniques characterize chromene-3-carbonitrile derivatives?
Answer: Beyond SC-XRD:
- NMR : H and C NMR confirm substituent integration and regiochemistry (e.g., amino proton signals at δ 4.5–5.5 ppm) .
- IR : Stretching vibrations for C≡N (~2200 cm) and C=O (~1680 cm) validate functional groups .
- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks and fragmentation patterns .
Advanced: How is steric hindrance managed during synthesis of crowded chromene derivatives?
Answer: Strategies include:
- Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of bulky intermediates.
- Catalytic optimization : Use of ultrasound or microwave irradiation accelerates reactions, minimizing side products from steric clashes .
- Crystallization control : Slow evaporation from ethanol/water mixtures yields high-purity crystals despite steric challenges .
Basic: What are typical bond lengths and torsion angles in the chromene core?
Answer: Key metrics from SC-XRD (selected examples):
| Parameter | Observed Range | Example Source |
|---|---|---|
| C–C bond length | 1.45–1.52 Å | |
| C=O bond length | 1.21–1.23 Å | |
| Pyran ring torsion | 5–15° (half-chair) |
Advanced: How do electron-withdrawing groups (EWGs) affect hydrogen-bonding networks?
Answer: EWGs like cyano or trifluoromethyl enhance hydrogen-bond acceptor strength. For example:
- The cyano group at C3 participates in N–H⋯N≡C interactions , stabilizing dimeric structures in the solid state .
- EWGs increase the acidity of adjacent protons (e.g., NH), strengthening N–H⋯O bonds with carbonyl groups .
Advanced: What challenges arise in achieving enantiomeric purity, and how are they addressed?
Answer: Challenges include racemization during crystallization and low chiral induction in synthesis. Solutions:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
